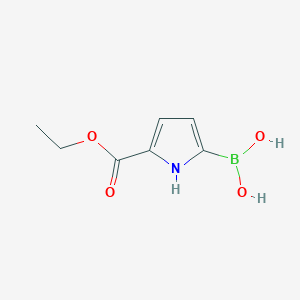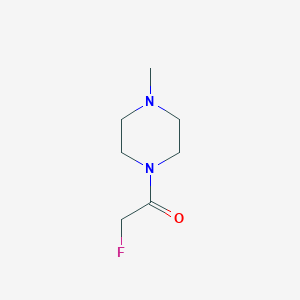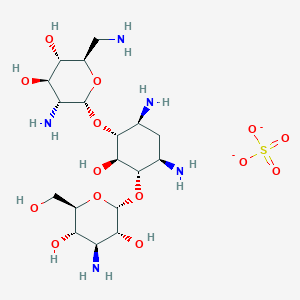
Bekanamycinsulfate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bekanamycin sulfate salt, also known as Kanamycin B sulfate salt, is an aminoglycoside antibiotic. It is a derivative of kanamycin A and is known for its bactericidal properties. The compound is primarily used in the treatment of various bacterial infections, particularly those caused by Gram-negative bacteria .
Vorbereitungsmethoden
Bekanamycin sulfate salt is typically synthesized through the fermentation of the bacterium Streptomyces kanamyceticus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The purified product is then formulated as a sulfate salt for medical use .
Analyse Chemischer Reaktionen
Bekanamycin sulfate salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Bekanamycin sulfate salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a selection agent for cells transformed with kanamycin resistance genes.
Biology: It is used to study protein synthesis and the effects of antibiotics on bacterial cells.
Medicine: It is used to treat bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: It is used in the production of antibiotics and other pharmaceutical products.
Wirkmechanismus
Bekanamycin sulfate salt exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of the mRNA, which ultimately leads to the death of the bacterial cell. The compound specifically targets the 16S rRNA and a single amino acid of protein S12 .
Vergleich Mit ähnlichen Verbindungen
Bekanamycin sulfate salt is similar to other aminoglycoside antibiotics, such as:
Kanamycin A sulfate salt: Bekanamycin is a derivative of kanamycin A and shares similar bactericidal properties.
Amikacin sulfate: This compound is synthesized by acylation of kanamycin A and is used to treat more resistant Gram-negative bacterial infections.
Gentamicin sulfate: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity
Bekanamycin sulfate salt is unique in its specific binding to the 30S ribosomal subunit and its effectiveness against a wide range of bacterial infections.
Eigenschaften
Molekularformel |
C18H37N5O14S-2 |
|---|---|
Molekulargewicht |
579.6 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfate |
InChI |
InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/p-2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |
InChI-Schlüssel |
YGTPKDKJVZOVCO-KELBJJLKSA-L |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


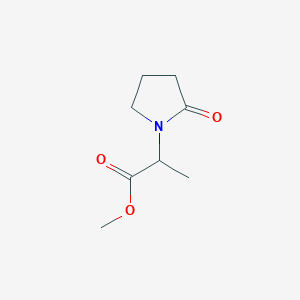
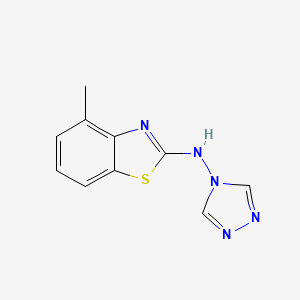
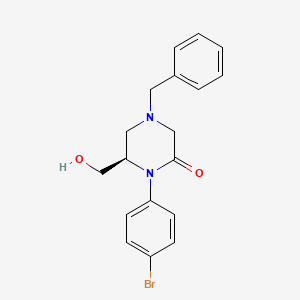
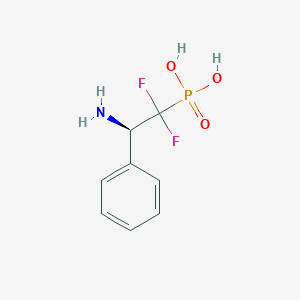
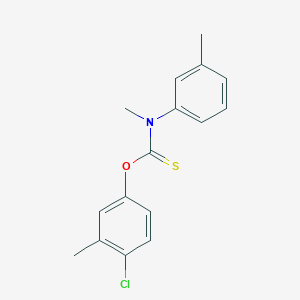
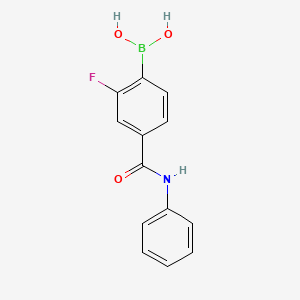
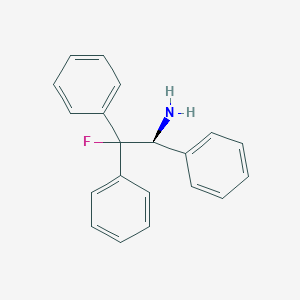
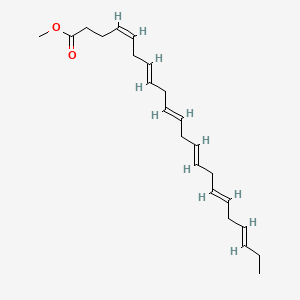
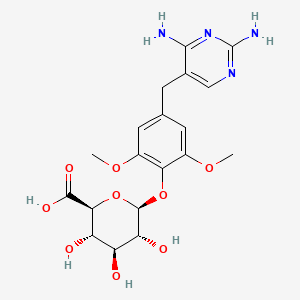
![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)
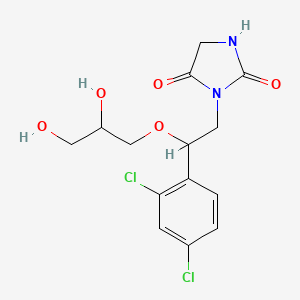
![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)
